
3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of bromine and difluoroethyl groups in this compound makes it a valuable intermediate in various chemical syntheses and applications.
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is utilized in the development of enzyme inhibitors and receptor modulators. Its unique structure allows for the exploration of new biological pathways and mechanisms.
Medicine: The compound is investigated for its potential therapeutic applications, including its role in the development of new drugs for the treatment of various diseases. Its ability to interact with specific biological targets makes it a promising candidate for drug discovery.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the manufacture of polymers, coatings, and other advanced materials.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole typically involves the reaction of 3-bromo-1H-pyrazole with 2,2-difluoroethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyrazoles.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the difluoroethyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, dimethylformamide, elevated temperatures.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Major Products:
- Substituted pyrazoles
- Pyrazole oxides
- Reduced pyrazole derivatives
Mecanismo De Acción
The mechanism of action of 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoroethyl groups contribute to its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparación Con Compuestos Similares
- 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine
- 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine
- 3-Bromo-1-(2,2-difluoroethyl)-4-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole
Comparison: Compared to its analogs, 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole exhibits unique reactivity due to the presence of the difluoroethyl group. This group enhances its stability and reactivity, making it a more versatile intermediate in chemical syntheses. Additionally, the position of the bromine atom and the difluoroethyl group can influence the compound’s biological activity and specificity, providing opportunities for targeted applications in research and industry.
Propiedades
IUPAC Name |
3-bromo-1-(2,2-difluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrF2N2/c6-4-1-2-10(9-4)3-5(7)8/h1-2,5H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEHKHIQJWCCGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1Br)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
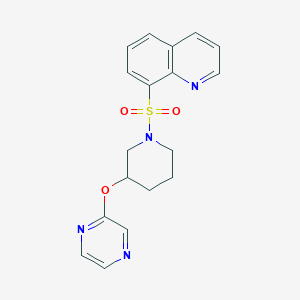
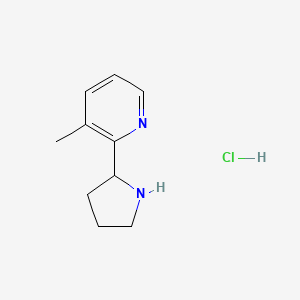
![2-(butylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2664263.png)
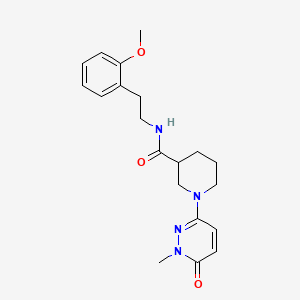
![N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2664267.png)
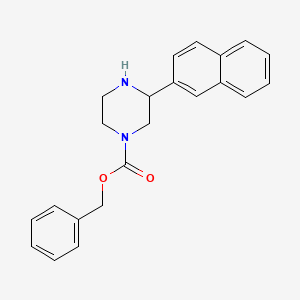
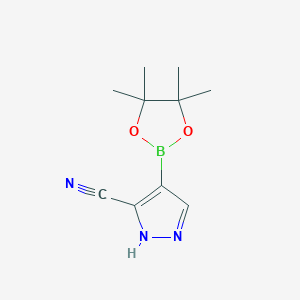
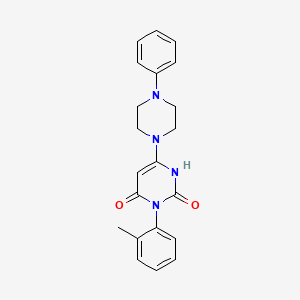
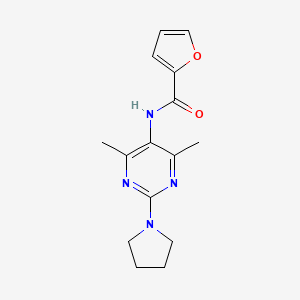
![1-(prop-2-yn-1-yl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}piperidine-4-carboxamide](/img/structure/B2664275.png)
![2-(3-chlorobenzyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2664277.png)
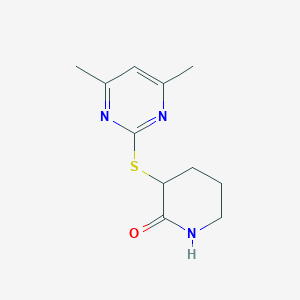
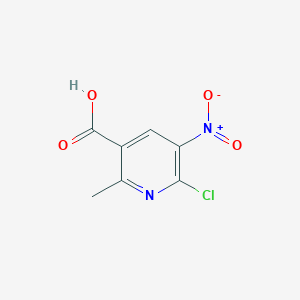
![2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2664282.png)
